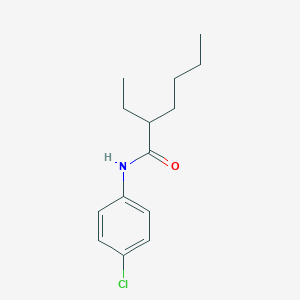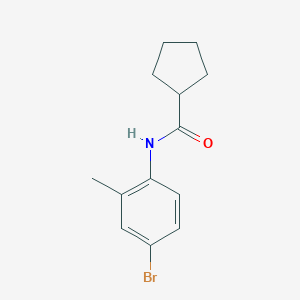
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide, also known as Br-MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have high affinity and selectivity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory formation, and neuroprotection. N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide has been used as a tool compound to elucidate the role of the sigma-1 receptor in these processes and to identify potential therapeutic targets for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various signaling pathways and the regulation of cellular processes. The sigma-1 receptor is known to interact with various ion channels, enzymes, and other proteins, and its activation by N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide can lead to the modulation of calcium signaling, protein phosphorylation, and gene expression. These effects can ultimately result in the regulation of neuronal excitability, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects:
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein phosphorylation, and the induction of neuroprotective pathways. It has also been shown to have analgesic effects in animal models of neuropathic pain and to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be mediated by the activation of the sigma-1 receptor and the modulation of various downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide has several advantages for use in lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its ease of synthesis, and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide, including the development of more potent and selective sigma-1 receptor ligands, the identification of novel therapeutic targets for the treatment of neurological disorders, and the investigation of the potential role of the sigma-1 receptor in other physiological processes, such as immune function and cancer. Additionally, the development of new methods for the delivery of N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide to the central nervous system could facilitate its use as a therapeutic agent for the treatment of neurological disorders.
Métodos De Síntesis
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide can be synthesized through a multistep process, starting with the reaction between 4-bromo-2-methylphenol and cyclopentanone, followed by the conversion of the resulting intermediate to N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide through the addition of a carboxylic acid and a coupling reagent. The synthesis of N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide is relatively straightforward and can be achieved using standard laboratory techniques.
Propiedades
Fórmula molecular |
C13H16BrNO |
|---|---|
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H16BrNO/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Clave InChI |
KBOIPVVQNNHOGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCCC2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



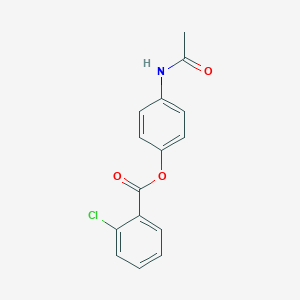
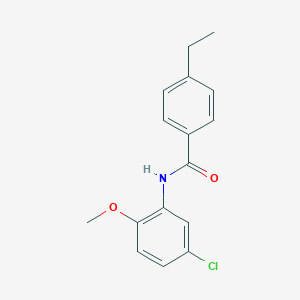
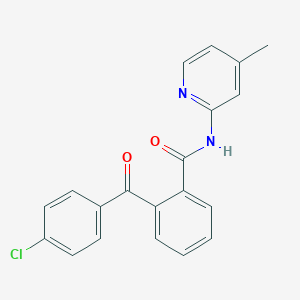
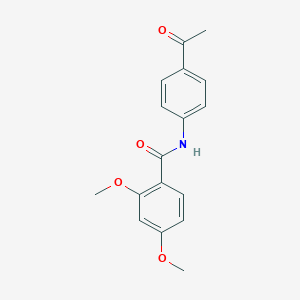
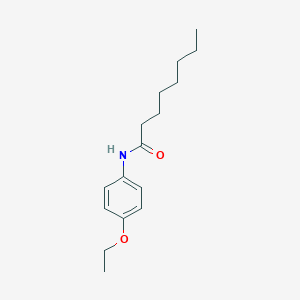
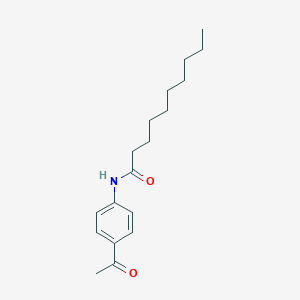
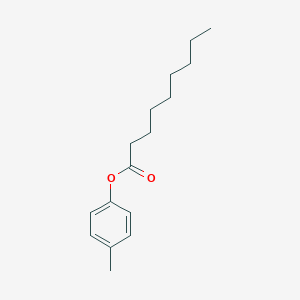


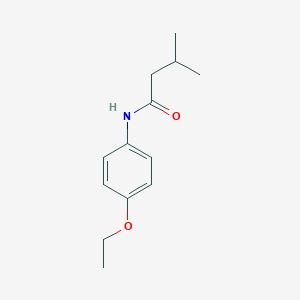
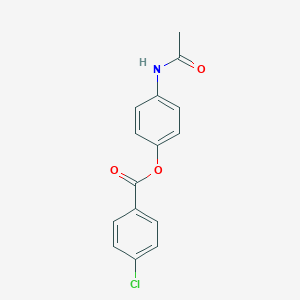
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)

